molecular formula C17H20N2OS2 B11072431 (5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11072431
M. Wt: 332.5 g/mol
InChI Key: WJDGPQCBDMOQJP-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a thioxo group, and a toluidino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the reaction of cyclohexyl isothiocyanate with 4-toluidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final thiazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the toluidino group, in particular, may enhance its antimicrobial activity compared to other similar compounds .

Properties

Molecular Formula

C17H20N2OS2

Molecular Weight

332.5 g/mol

IUPAC Name

3-cyclohexyl-4-hydroxy-5-[(4-methylphenyl)iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C17H20N2OS2/c1-12-7-9-13(10-8-12)18-11-15-16(20)19(17(21)22-15)14-5-3-2-4-6-14/h7-11,14,20H,2-6H2,1H3

InChI Key

WJDGPQCBDMOQJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)C3CCCCC3)O

Origin of Product

United States

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